![molecular formula C10H13Cl2F2N3 B13456529 1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2,2-Difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole ring substituted with a difluoroethyl group and a methanamine moiety, making it a versatile scaffold for further chemical modifications.
Méthodes De Préparation
The synthesis of 1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole core.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions, often using difluoroethyl halides.
Attachment of the Methanamine Moiety: The final step involves the introduction of the methanamine group through reductive amination or other suitable methods. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-[1-(2,2-Difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group, using reagents like sodium azide or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methanamine moiety, yielding the corresponding benzodiazole derivative.
Applications De Recherche Scientifique
1-[1-(2,2-Difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances its binding affinity and selectivity, while the benzodiazole ring provides structural stability. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-[1-(2,2-Difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride can be compared with similar compounds such as:
- 1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
- 1-[1-(2,2-Difluoroethyl)-2-pyrrolidinyl]methanamine dihydrochloride
- 1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride
These compounds share structural similarities but differ in their specific ring systems and substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of the benzodiazole ring and difluoroethyl group in this compound imparts distinct properties that make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H13Cl2F2N3 |
|---|---|
Poids moléculaire |
284.13 g/mol |
Nom IUPAC |
[1-(2,2-difluoroethyl)benzimidazol-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H11F2N3.2ClH/c11-9(12)6-15-8-4-2-1-3-7(8)14-10(15)5-13;;/h1-4,9H,5-6,13H2;2*1H |
Clé InChI |
QFUUPHOWIWKVON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2CC(F)F)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((Allyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13456451.png)
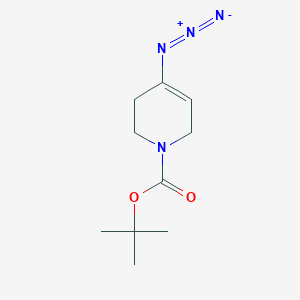
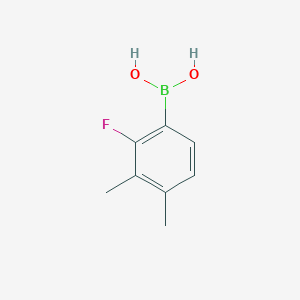
amine hydrochloride](/img/structure/B13456461.png)
![4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol](/img/structure/B13456468.png)
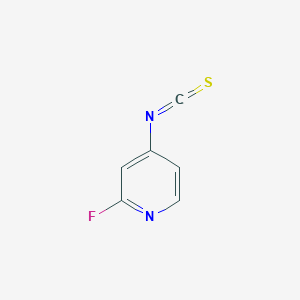

![tert-butylN-[(2S)-7-aminoheptan-2-yl]carbamatehydrochloride](/img/structure/B13456494.png)
![1-Methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13456504.png)
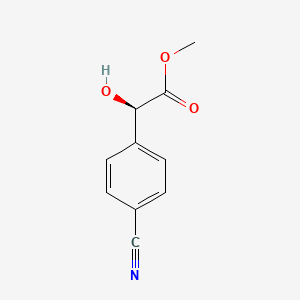
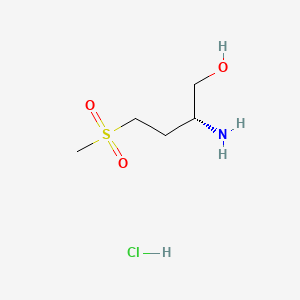

![Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13456528.png)
![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
